3-Bromo-6-chloro-2-fluorobenzoyl chloride

Catalog No.
S6646178
CAS No.
1534713-74-0
M.F
C7H2BrCl2FO
M. Wt
271.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-6-chloro-2-fluorobenzoyl chloride

CAS Number

1534713-74-0

Product Name

3-Bromo-6-chloro-2-fluorobenzoyl chloride

IUPAC Name

3-bromo-6-chloro-2-fluorobenzoyl chloride

Molecular Formula

C7H2BrCl2FO

Molecular Weight

271.89 g/mol

InChI

InChI=1S/C7H2BrCl2FO/c8-3-1-2-4(9)5(6(3)11)7(10)12/h1-2H

InChI Key

RYSDFPWEXKOUBK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1Cl)C(=O)Cl)F)Br

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(=O)Cl)F)Br

The exact mass of the compound 3-Bromo-6-chloro-2-fluorobenzoyl chloride is 269.86501 g/mol and the complexity rating of the compound is 190. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Bromo-6-chloro-2-fluorobenzoyl chloride is a chemical compound with the molecular formula C₇H₃BrClF and a molecular weight of 237.45 g/mol. This compound is characterized by the presence of bromine, chlorine, and fluorine substituents on a benzoyl chloride structure, which contributes to its unique chemical properties. It typically appears as an off-white solid and has a boiling point of approximately 253 °C and a density of 1.779 g/cm³ . The compound's InChI key is WFFSWRXTSBYYKP-UHFFFAOYSA-N, which provides a standardized way to identify it in chemical databases.

Typical of acyl chlorides, including:

  • Nucleophilic Acyl Substitution: It readily reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
  • Friedel-Crafts Acylation: The compound can participate in Friedel-Crafts reactions, where it acts as an acylating agent for aromatic compounds.
  • Hydrolysis: In the presence of water, it can hydrolyze to form 3-bromo-6-chloro-2-fluorobenzoic acid.

These reactions are facilitated by the electron-withdrawing effects of the halogen substituents, which enhance the electrophilicity of the carbonyl carbon .

  • Antimicrobial Agents: Halogenated compounds are known for their potential antibacterial and antifungal activities.
  • Pharmaceutical Intermediates: This compound could serve as an intermediate in synthesizing bioactive molecules due to its reactive acyl chloride functionality.

Research into related compounds suggests that halogenated benzoyl derivatives may possess anti-inflammatory and anti-cancer properties .

The synthesis of 3-bromo-6-chloro-2-fluorobenzoyl chloride can be achieved through several methods:

  • Halogenation of Benzoyl Chloride: Starting with benzoyl chloride, bromination and chlorination can be performed using bromine and chlorine in the presence of a suitable catalyst or under UV light.
  • Direct Fluorination: The introduction of fluorine can be accomplished using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
  • Multi-step Synthesis: A more complex route may involve synthesizing intermediates like 3-bromo-6-chloro-2-fluorobenzoic acid followed by conversion to the acyl chloride using thionyl chloride or oxalyl chloride .

3-Bromo-6-chloro-2-fluorobenzoyl chloride finds applications primarily in:

  • Chemical Synthesis: As a versatile building block in organic synthesis for creating various pharmaceuticals and agrochemicals.
  • Material Science: Utilized in developing polymeric materials with specific functional properties.
  • Research: Employed in laboratories for studying reaction mechanisms involving acyl chlorides .

Several compounds share structural similarities with 3-bromo-6-chloro-2-fluorobenzoyl chloride, each exhibiting unique properties:

Compound NameCAS NumberKey Features
2-Bromo-6-fluorobenzoyl chloride1020718-20-0Lacks chlorine but retains bromine and fluorine.
3-Bromo-2-chloro-6-fluorobenzoyl chloride1805478-79-8Different positioning of halogens affects reactivity.
5-Chloro-2-fluorobenzoyl chloride1020718-20-XSimilar halogen substitution pattern; potential for different biological activity.
3-Chloro-2,6-difluorobenzoyl chlorideNot availableContains two fluorine atoms; alters electronic properties significantly.

These comparisons highlight how variations in halogen positioning and type can influence the chemical behavior and potential applications of these compounds .

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Exact Mass

269.86501 g/mol

Monoisotopic Mass

269.86501 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-23-2023

Explore Compound Types